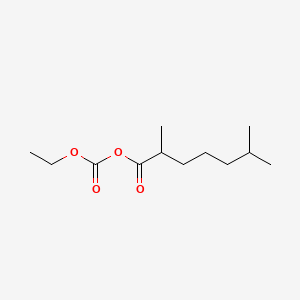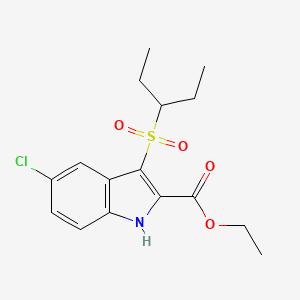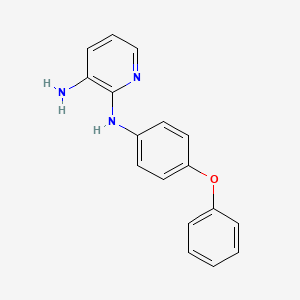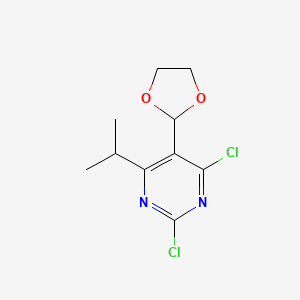
5-((4-((5-Bromothiophen-2-yl)methyl)piperazin-1-yl)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol is a complex organic compound that features a quinoline core, a piperazine ring, and a brominated thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the brominated thiophene: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperazine ring: The brominated thiophene is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-thiophene intermediate.
Formation of the quinoline core: The final step involves the coupling of the piperazinyl-thiophene intermediate with a quinoline derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infections.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperazine ring may interact with various receptors or enzymes. The brominated thiophene moiety can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A simpler brominated thiophene derivative used in organic synthesis.
2-Acetyl-5-bromothiophene: Another brominated thiophene compound with applications in material science.
Uniqueness
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol is unique due to its combination of a quinoline core, a piperazine ring, and a brominated thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
Formule moléculaire |
C19H20BrN3OS |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
5-[[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H20BrN3OS/c20-18-6-4-15(25-18)13-23-10-8-22(9-11-23)12-14-3-5-17(24)19-16(14)2-1-7-21-19/h1-7,24H,8-13H2 |
Clé InChI |
IGQDXULFXLMQOU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)CC4=CC=C(S4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




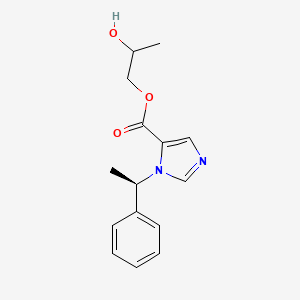
![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
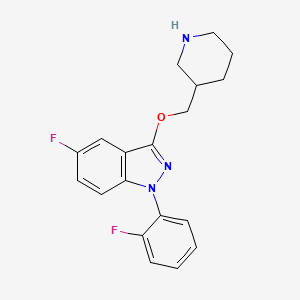
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
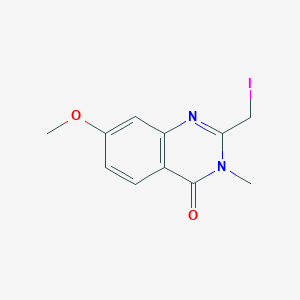
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
